molecular formula C17H21NO4S B2967987 2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide CAS No. 338982-01-7

2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide

Cat. No.: B2967987
CAS No.: 338982-01-7
M. Wt: 335.42
InChI Key: RXSWJEFXIYXXCH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfinamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Introduction of Methoxy Groups: The benzyl intermediate is then subjected to methoxylation reactions to introduce the methoxy groups at the desired positions on the benzene ring.

    Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide
  • (2,4-Dimethoxy-3-methylphenyl)-N-(2-methoxybenzyl)methanaminium

Uniqueness

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-3-methylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12-14(20-2)9-10-16(17(12)22-4)23(19)18-11-13-7-5-6-8-15(13)21-3/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSWJEFXIYXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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